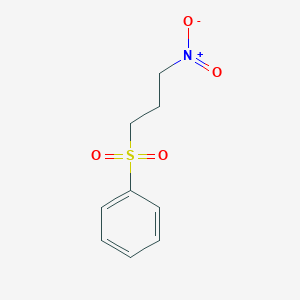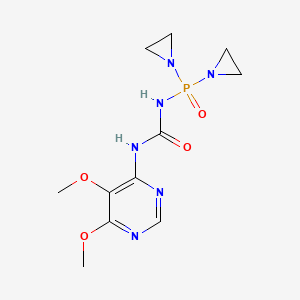![molecular formula C17H16F3NO4 B14476515 N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide CAS No. 65647-55-4](/img/structure/B14476515.png)
N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(trifluoromethyl)phenol with 4-bromophenol to form a biphenyl ether intermediate. This intermediate is then reacted with N-methoxypropanamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxy derivatives and trifluoromethyl-substituted compounds, such as:
- N-(4-Methoxyphenyl)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide
- Trifluoromethylpyridine derivatives
Uniqueness
N-Methoxy-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
65647-55-4 |
|---|---|
Molecular Formula |
C17H16F3NO4 |
Molecular Weight |
355.31 g/mol |
IUPAC Name |
N-methoxy-2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanamide |
InChI |
InChI=1S/C17H16F3NO4/c1-11(16(22)21-23-2)24-13-7-9-15(10-8-13)25-14-5-3-12(4-6-14)17(18,19)20/h3-11H,1-2H3,(H,21,22) |
InChI Key |
WGNJLTXINSCTNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NOC)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


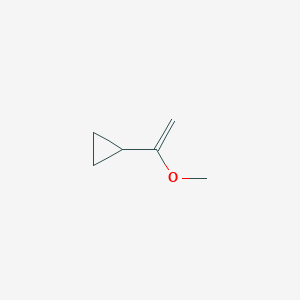
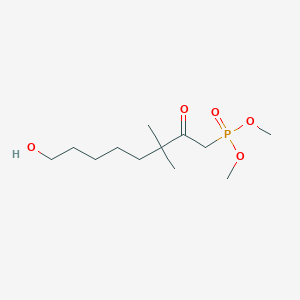
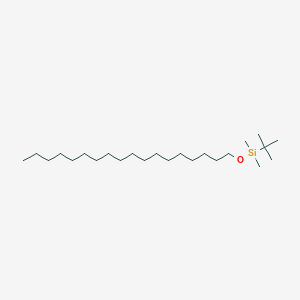

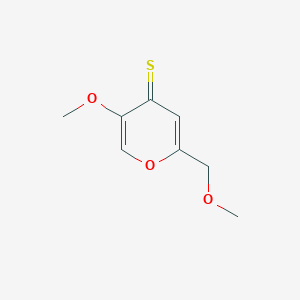
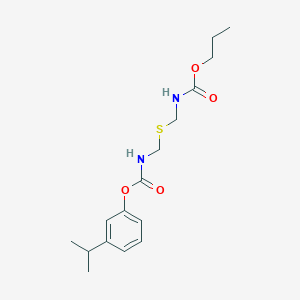

![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)




